N-(3-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
N-(3-Chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked via a sulfanyl bridge to an acetamide group substituted with a 3-chlorophenyl moiety. This structure combines aromatic chlorination, a fused triazoloquinoxaline system, and a thioether linkage, which may confer unique pharmacological properties, such as topoisomerase II (TopoII) inhibition or anticancer activity .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-11-22-23-17-18(21-14-7-2-3-8-15(14)24(11)17)26-10-16(25)20-13-6-4-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXNRYRSSMQQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinoxaline ring.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfur atom in the sulfanyl (–S–) group serves as a nucleophilic center, enabling substitution and oxidation reactions:
S-Alkylation
Reaction with alkyl halides or activated alkenes under basic conditions yields S-alkylated derivatives. For example:
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Reagents : Chloroacetonitrile, phenacyl chloride, allyl bromide, or ethyl chloroacetate
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Conditions : Triethylamine (base), room temperature or reflux in aprotic solvents (e.g., THF, DMF)
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Products :
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the sulfanyl sulfur on the electrophilic carbon of the alkylating agent, followed by deprotonation.
Oxidation to Sulfoxide/Sulfone
Controlled oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the sulfanyl group to sulfoxide or sulfone derivatives:
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Conditions : H₂O₂ (30%) in acetic acid (sulfoxide) or excess mCPBA in dichloromethane (sulfone)
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Impact : Increased polarity and potential modulation of biological activity
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
Acidic Hydrolysis
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Reagents : Concentrated HCl or H₂SO₄
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Products : 2-({1-Methyl-triazoloquinoxalin-4-yl}sulfanyl)acetic acid and 3-chloroaniline
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Application : Functionalization for further coupling (e.g., peptide synthesis)
Basic Hydrolysis
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Reagents : NaOH or KOH in aqueous ethanol
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Products : Sodium/potassium salt of the carboxylic acid, releasing ammonia
Chlorophenyl Substituent Reactivity
The electron-withdrawing chloro group directs electrophilic aromatic substitution (EAS) at specific positions:
| Reaction Type | Reagents/Conditions | Position Modified | Product Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to Cl | Nitro derivatives for redox studies |
| Sulfonation | Fuming H₂SO₄, 50°C | Meta to Cl | Water-soluble sulfonic acids |
| Ullmann Coupling | Cu catalyst, aryl halides | Ortho to Cl | Biaryl structures for drug design |
Triazoloquinoxaline Core Modifications
The fused triazole-quinoxaline system participates in cycloaddition and coordination reactions:
[3+2] Cycloaddition
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Reagents : Diazomethane or nitrile oxides
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Products : Pyrazole or isoxazoline-fused hybrids (enhanced π-stacking in DNA intercalation)
Metal Coordination
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Ligand Behavior : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via triazole N atoms and quinoxaline π-system
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Complexes : Stabilized in polar solvents; potential catalysts or imaging agents
Biological Activity-Driven Reactions
The compound’s reactivity has been leveraged to enhance pharmacological properties:
Pro-drug Activation
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Esterase-mediated hydrolysis : Converts acetamide to carboxylic acid in vivo, improving solubility and target binding
Targeted Covalent Inhibition
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Michael Addition : Thiol-containing enzymes (e.g., cysteine proteases) attack the α,β-unsaturated ketone formed via acetamide oxidation
Comparative Reactivity of Structural Analogs
The table below highlights key differences in reactivity between the compound and related derivatives:
| Compound | Sulfanyl Reactivity | Chlorophenyl EAS | Triazoloquinoxaline Stability |
|---|---|---|---|
| N-(3-Chlorophenyl)-2-(sulfanyl)acetamide | High | Moderate | Low (prone to ring-opening) |
| N-(4-Acetylphenyl) analog | Moderate | Low | High |
| N-(3-Bromophenyl) analog | High | High | Moderate |
Data synthesized from
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer properties. For example:
- Adenosine Receptor Antagonists : Compounds based on the triazoloquinoxaline scaffold have been synthesized as A2B adenosine receptor antagonists, showing low-micromolar cytotoxicity against human triple-negative breast adenocarcinoma cells (MDA-MB-231) .
- DNA Intercalation : Certain derivatives have demonstrated potent DNA intercalation activities and have been evaluated for their anti-proliferative effects against various cancer cell lines including HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), and MCF-7 (breast cancer) .
Antimicrobial Properties
The compound's structural components also suggest potential antimicrobial activities:
- Thioacetamide Derivatives : Similar compounds with thioacetamide structures have shown antimicrobial properties, indicating that the sulfanyl group may enhance such activities .
- Broad Spectrum Activity : Research into related triazole compounds has revealed antibacterial and antifungal activities against various pathogens .
Other Pharmacological Effects
The versatility of the triazoloquinoxaline scaffold extends beyond anticancer and antimicrobial applications:
- Antiviral and Antiparasitic Activities : Studies have indicated that derivatives can exhibit antiviral and antiparasitic effects, expanding their potential therapeutic uses .
- Neurodegenerative Disease Modulators : Some compounds derived from this scaffold are being investigated for their neuroprotective properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The triazoloquinoxaline core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1 Substituent Effects on Aromatic Rings
- Positional Isomerism: Compound 12d (N-(4-chlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) differs in the position of the chlorine atom (4-chloro vs. 3-chloro) and the linker (oxygen vs. sulfur). The 3-chlorophenyl group in the target compound may enhance steric interactions with biological targets compared to 4-chloro derivatives .
- Fluorophenyl Analogs: A fluorophenyl-substituted analog, 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl) acetamide, demonstrated potent TopoII inhibition and apoptosis induction in Caco-2 cells. The electron-withdrawing fluorine atom at the para position may improve metabolic stability relative to chlorine .
2.2 Core Heterocyclic Modifications
- Triazole vs. Triazoloquinoxaline: Compound 12d contains a 1,2,3-triazole ring, while the target compound and its bis-triazoloquinoxaline analog feature fused triazoloquinoxaline systems. The latter’s extended π-conjugation may enhance DNA intercalation and TopoII binding affinity .
- Sulfur vs. Oxygen Linkers: The sulfanyl bridge in the target compound and its bis-triazoloquinoxaline analog could improve lipophilicity and membrane permeability compared to the oxymethyl linker in 12d .
2.5 Computational Insights
AutoDock Vina, a widely used docking tool, could predict binding modes of the target compound with TopoII. The triazoloquinoxaline core’s planar structure may facilitate intercalation into DNA, similar to bis-triazoloquinoxaline derivatives .
Biological Activity
N-(3-Chlorophenyl)-2-({1-Methyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Yl}Sulfanyl)Acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate available data on its biological activity, including synthesis methods, efficacy against various pathogens, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C18H14ClN5OS
- Molecular Weight : 383.85 g/mol
- InChI Key : A unique identifier for chemical substances that facilitates database searches.
Synthesis
The synthesis of this compound and its derivatives often involves the reaction of quinoxaline derivatives with various electrophiles. For instance, a study reported the synthesis of quinoxaline derivatives through chemoselective reactions with amino acids and other nucleophiles . The incorporation of the triazole moiety enhances the biological profile of the resulting compounds.
Antimicrobial Activity
Research indicates that derivatives of quinoxaline, including this compound, exhibit significant antimicrobial properties. For example:
- Compounds derived from quinoxaline have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic activity critical for bacterial survival.
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| 1 | Staphylococcus aureus | Moderate |
| 2 | Escherichia coli | Moderate |
| 3 | Klebsiella pneumoniae | Significant |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have demonstrated that certain quinoxaline derivatives can inhibit cancer cell proliferation through various pathways:
In vitro assays using the MTT method showed that several derivatives exhibited cytotoxic effects on human cancer cell lines such as HCT-116. Notably, some compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized quinoxaline derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. Among these, this compound was noted for its moderate to high activity against specific strains .
Study 2: Anticancer Properties
In another investigation focused on anticancer activity, derivatives were tested against various cancer cell lines. The results indicated that compounds with the triazole substitution exhibited enhanced cytotoxicity compared to their non-triazole counterparts. This suggests that structural modifications significantly influence biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
